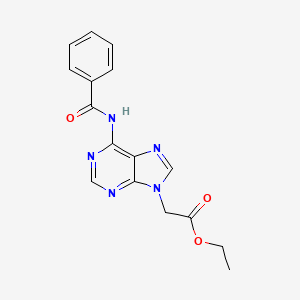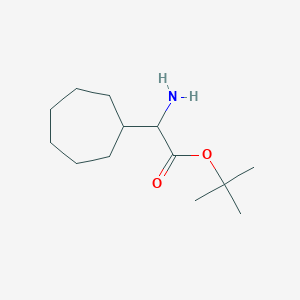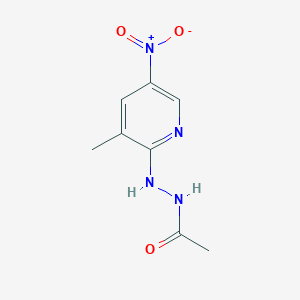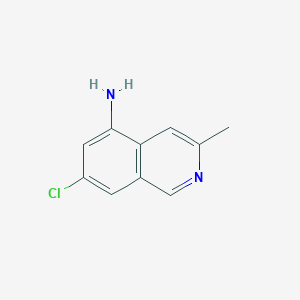
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: is a chiral compound that features an azido group and a fluorophenyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with (1S)-1-(4-fluorophenyl)ethanol.
Azidation: The hydroxyl group of (1S)-1-(4-fluorophenyl)ethanol is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Purification: The product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium catalyst.
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Oxidation: Chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).
Major Products Formed
Reduction: (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (1S)-2-azido-1-(4-fluorophenyl)ethan-1-one.
科学的研究の応用
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of functional materials with unique properties.
作用機序
The mechanism of action of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol depends on its application. In medicinal chemistry, the azido group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
(1S)-1-(4-fluorophenyl)ethanol: Lacks the azido group, making it less reactive in certain synthetic applications.
(1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol:
(1S)-2-azido-1-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.
Uniqueness
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol is unique due to the presence of both an azido group and a fluorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
分子式 |
C8H8FN3O |
|---|---|
分子量 |
181.17 g/mol |
IUPAC名 |
2-azido-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2 |
InChIキー |
UXUMHJVJTPERCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)
![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)










![5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B8684901.png)
